molecular formula C24H24O4 B3957540 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B3957540
M. Wt: 376.4 g/mol
InChI Key: YZYYWSFGCRVFNJ-UHFFFAOYSA-N
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Description

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide and cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may exert its effects through the inhibition of enzymes involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl benzoate: Another coumarin derivative with similar biological activities.

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.

    2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Known for its antimicrobial properties.

Uniqueness

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate stands out due to its unique combination of a benzyl group and a cyclohexanecarboxylate moiety, which may enhance its biological activity and specificity compared to other coumarin derivatives.

Properties

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-16-20-13-12-19(27-23(25)18-10-6-3-7-11-18)15-22(20)28-24(26)21(16)14-17-8-4-2-5-9-17/h2,4-5,8-9,12-13,15,18H,3,6-7,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYYWSFGCRVFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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